
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride is a synthetic organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a cyclohexylamino group attached to an ethyl chain, which is further connected to a benzodioxole ring. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Ethyl Chain: The ethyl chain can be introduced via a Friedel-Crafts alkylation reaction using ethyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through a nucleophilic substitution reaction using cyclohexylamine and an appropriate leaving group on the ethyl chain, such as a halide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl chain or the benzodioxole ring using reagents like sodium hydroxide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxoles or ethyl derivatives.
科学研究应用
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.
相似化合物的比较
Similar Compounds
2-(2-(Cyclohexylamino)ethyl)-1,3-benzodioxole: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole: Lacks the hydrochloride form, which may influence its solubility and stability.
Uniqueness
2-(2-(Cyclohexylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride is unique due to its specific structural features, such as the presence of both the cyclohexylamino group and the benzodioxole ring, which confer distinct chemical and biological properties.
属性
CAS 编号 |
65210-28-8 |
|---|---|
分子式 |
C16H24ClNO2 |
分子量 |
297.82 g/mol |
IUPAC 名称 |
cyclohexyl-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-16(11-12-17-13-7-3-2-4-8-13)18-14-9-5-6-10-15(14)19-16;/h5-6,9-10,13,17H,2-4,7-8,11-12H2,1H3;1H |
InChI 键 |
AFZWASFDKYEXAC-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=CC=CC=C2O1)CC[NH2+]C3CCCCC3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)
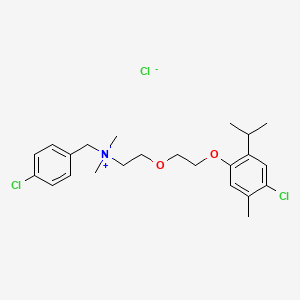
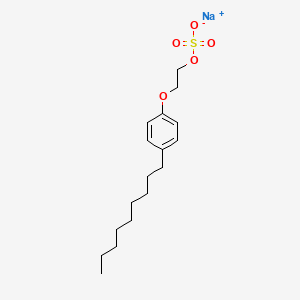
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
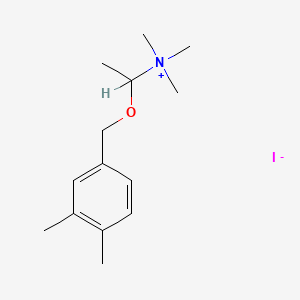
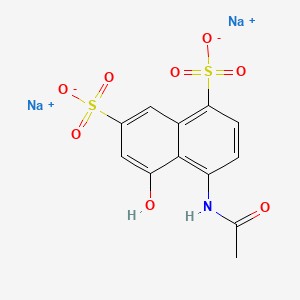
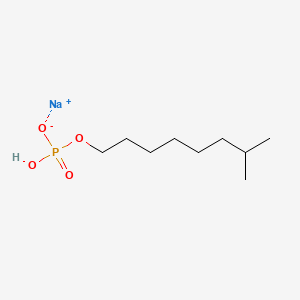
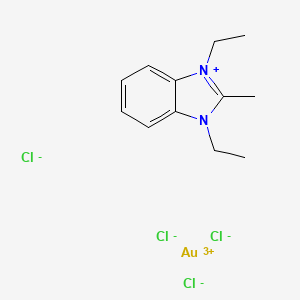
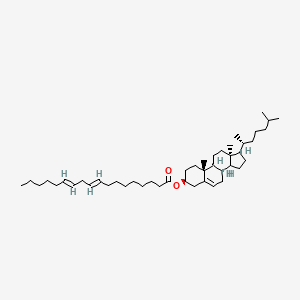
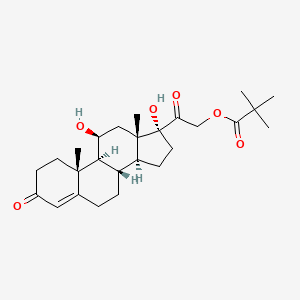
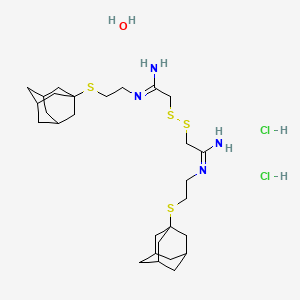

![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)

